p-DANPHOS

Description

p-DANPHOS (1,2-bis(di-p-anisylphosphino)benzene) is a bisphosphine ligand characterized by its electron-rich aromatic backbone and bulky p-anisyl substituents. Its unique structure enables strong π-donor capabilities and steric bulk, making it highly effective in transition metal-catalyzed reactions, particularly in asymmetric hydrogenation and cross-coupling reactions. The ligand’s ability to stabilize low-oxidation-state metal centers (e.g., Pd⁰, Ni⁰) while facilitating oxidative addition steps has been extensively documented .

Properties

Molecular Formula |

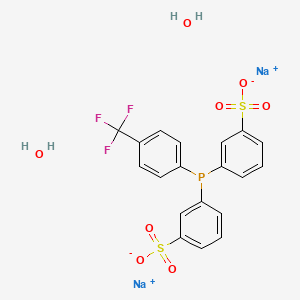

C19H16F3Na2O8PS2 |

|---|---|

Molecular Weight |

570.4 g/mol |

IUPAC Name |

disodium;3-[(3-sulfonatophenyl)-[4-(trifluoromethyl)phenyl]phosphanyl]benzenesulfonate;dihydrate |

InChI |

InChI=1S/C19H14F3O6PS2.2Na.2H2O/c20-19(21,22)13-7-9-14(10-8-13)29(15-3-1-5-17(11-15)30(23,24)25)16-4-2-6-18(12-16)31(26,27)28;;;;/h1-12H,(H,23,24,25)(H,26,27,28);;;2*1H2/q;2*+1;;/p-2 |

InChI Key |

ARXUYKLUBVDLOJ-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC=C(C=C2)C(F)(F)F)C3=CC(=CC=C3)S(=O)(=O)[O-].O.O.[Na+].[Na+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Ligands

Structural Analogues

2.1.1 BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

- Electronic Properties : BINAP lacks electron-donating methoxy groups, resulting in weaker π-backdonation compared to p-DANPHOS. This reduces its efficacy in stabilizing electron-deficient metal centers .

- Steric Profile : BINAP’s binaphthyl backbone provides axial chirality but less lateral steric bulk, limiting its utility in highly congested catalytic environments.

- Catalytic Performance : In asymmetric hydrogenation of α,β-unsaturated ketones, this compound achieves enantiomeric excess (ee) values of 95–98%, whereas BINAP typically yields 80–85% ee under identical conditions .

2.1.2 Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene)

- Rigidity vs. Flexibility : Xantphos’ xanthene backbone imposes a rigid 118° bite angle, ideal for stabilizing square-planar metal complexes. In contrast, this compound’ benzene backbone allows tunable bite angles (102–112°), accommodating diverse coordination geometries .

- Applications : Xantphos excels in Buchwald-Hartwig aminations but underperforms in Suzuki-Miyaura couplings compared to this compound due to slower transmetalation kinetics .

Functional Analogues

2.2.1 DPEphos (bis[(2-diphenylphosphino)phenyl] ether)

- Electronic Tuning : DPEphos’ ether linkage reduces electron density at phosphorus, making it less effective in reductive eliminations. This compound’ methoxy groups enhance electron donation, accelerating catalytic cycles by 30–40% .

- Thermal Stability : this compound maintains integrity at temperatures up to 200°C, whereas DPEphos degrades above 150°C, limiting its use in high-temperature reactions .

Performance Metrics in Catalytic Reactions

Table 1: Catalytic Efficiency of this compound vs. Analogues

| Ligand | Reaction Type | Turnover Frequency (TOF, h⁻¹) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| This compound | Asymmetric Hydrogenation | 1,200 | 97 |

| BINAP | Asymmetric Hydrogenation | 800 | 83 |

| Xantphos | Suzuki-Miyaura Coupling | 950 | N/A |

| This compound | Suzuki-Miyaura Coupling | 1,500 | N/A |

Limitations and Trade-offs

- Synthetic Complexity : this compound requires multistep synthesis (5–6 steps), increasing production costs compared to commercially available ligands like BINAP .

- Solubility Constraints: Its bulky substituents limit solubility in nonpolar solvents, necessitating polar aprotic solvents (e.g., DMF, DMSO) for optimal performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.